Ipragliflozin-d5
CAS No.:
Cat. No.: VC0203356
Molecular Formula: C₂₁H₁₆D₅FO₅S
Molecular Weight: 409.48
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁H₁₆D₅FO₅S |
|---|---|
| Molecular Weight | 409.48 |
Introduction
Chemical Properties and Structure
Ipragliflozin-d5 has the molecular formula C₂₁H₁₆D₅FO₅S with a molecular weight of approximately 409.48 g/mol. The IUPAC name is (2S,3R,4R,5S,6R)-2-[4-fluoro-3-[(3,4,5,6,7-pentadeuterio-1-benzothiophen-2-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. The structure features a glucopyranose moiety connected to a 4-fluoro-3-(benzothiophen-2-ylmethyl)phenyl group, with the five deuterium atoms strategically incorporated into the benzothiophene portion of the molecule .
The deuteration in ipragliflozin-d5 involves the replacement of specific hydrogen atoms with deuterium, which creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This modification enhances the compound's stability and makes it particularly useful for tracing metabolism and distribution in biological systems.
Table 1: Chemical Properties of Ipragliflozin-d5
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₆D₅FO₅S |
| Molecular Weight | 409.48 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-fluoro-3-[(3,4,5,6,7-pentadeuterio-1-benzothiophen-2-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Synonym | (1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol-d5 |
Synthesis Methods
The synthesis of ipragliflozin-d5 involves several sophisticated steps focusing on stereoselectivity and yield optimization. According to patent information and research publications, the primary synthetic pathway includes:
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Utilization of 4-fluoro-3-(2-benzothiophene)methylphenyl halide as a starting material
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Reaction with alkyl lithium in an appropriate solvent
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Subsequent reaction with zinc salt to prepare an organic zinc reagent di[4-fluoro-3-(2-benzothiophene)methylphenyl]zinc
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Nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide
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Removal of protecting groups to yield the final ipragliflozin-d5 compound
The choice of reaction solvent significantly affects synthesis efficiency. Optimal solvents include tetrahydrofuran, 2-methyltetrahydrofuran, 1,4-dioxane, and mixtures of n-butyl ether, cyclopentyl methyl ether, and toluene. For mixed solvents, the ratio of ether to aromatic hydrocarbon is preferably between 1:1 and 1:3 .
This synthetic route represents an improvement over earlier methods that required ultra-low reaction temperatures (-78°C) and numerous complex purification steps, making it more suitable for industrial-scale production .
Analytical Techniques
Structure verification and purity assessment of ipragliflozin-d5 typically employ multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the molecular structure, confirming the presence and positions of deuterium atoms within the molecule. The deuterium atoms in the benzothiophene moiety create distinctive spectral patterns that differentiate ipragliflozin-d5 from its non-deuterated counterpart.
Pharmacokinetics
While specific pharmacokinetic data for ipragliflozin-d5 is limited in the literature, the parent compound ipragliflozin demonstrates well-characterized pharmacokinetic properties. These properties provide insight into the behavior of ipragliflozin-d5, with the understanding that deuteration may alter specific parameters.
Absorption and Distribution
Ipragliflozin is rapidly absorbed after oral administration, reaching peak concentrations (Cmax) within 0.5–2.5 hours. It demonstrates high oral bioavailability, reported as 90% . In plasma, ipragliflozin is highly protein-bound (94.6–96.5%), with albumin serving as the main binding partner, yet it achieves extensive extravascular distribution .
Metabolism and Elimination
The plasma concentration-time profile of ipragliflozin is typically biphasic, with a terminal plasma half-life estimated at 10–15 hours . The deuteration in ipragliflozin-d5 likely influences these parameters, as deuterium substitution generally strengthens carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially slowing metabolic processes that involve breaking these bonds.
Dose-Dependent Pharmacokinetics
Research on ipragliflozin indicates dose-dependent pharmacokinetics. A clinical pharmacology study observed dose-dependent increases in area under the concentration-time curve 24 hours postdose (AUC24h) and maximum plasma concentration (Cmax) on both day 1 and day 14 for 25-, 50-, and 100-mg ipragliflozin doses . This information suggests that similar dose dependence would likely be observed with ipragliflozin-d5, though potentially with altered pharmacokinetic parameters due to the deuteration.
Research Applications
Ipragliflozin-d5 serves primarily as a specialized research tool with several important applications:
Pharmacokinetic Studies
The deuterated compound allows for more precise tracking of drug metabolism and distribution in biological systems. Researchers can differentiate between the parent compound and its metabolites more easily, facilitating detailed studies of drug disposition and clearance pathways.
Metabolic Profiling
Ipragliflozin-d5 enables researchers to identify metabolites and understand metabolic pathways with greater accuracy. By tracing the deuterium-labeled portions of the molecule through various biotransformation processes, scientists can map the metabolic fate of the drug more precisely.
Drug-Drug Interaction Studies
The compound can be employed to investigate potential interactions with other medications for diabetes management. These studies are crucial for understanding how combination therapies might affect drug metabolism and efficacy.
Bioanalytical Method Development
The distinct mass spectrometric properties of deuterated compounds make ipragliflozin-d5 valuable for developing and validating bioanalytical methods for quantifying ipragliflozin in biological matrices.
| Parameter | Placebo | Ipragliflozin | Difference |
|---|---|---|---|
| Change in HbA1c (%) | +0.27 | -0.79 | -1.07 |
| Change in HbA1c (mmol/mol) | +2.9 | -8.7 | -11.7 |
| Patients with urinary tract infection (%) | 1.1 | 2.3 | +1.2 |
| Patients with genital infection (%) | 0.0 | 4.0 | +4.0 |
The study concluded that ipragliflozin was well-tolerated and effective in insulin-treated patients, especially when used in combination with a dipeptidyl peptidase-4 (DPP-4) inhibitor .
Applications in Type 1 Diabetes
Research has also investigated ipragliflozin's potential in type 1 diabetes management. A retrospective study of Japanese patients with type 1 diabetes showed that ipragliflozin decreased HbA1c levels from 8.8 ± 1.3% at baseline to 8.2 ± 1.2% after 24 weeks of treatment (p < 0.05) . The study also found reduced insulin requirements and modest weight loss, with no instances of diabetic ketoacidosis or severe hypoglycemia .
A separate long-term (52-week) study evaluated the efficacy and safety of ipragliflozin as an adjunct to insulin in patients with type 1 diabetes. From baseline to the end of treatment, the mean change in glycated hemoglobin was -0.33% (SD 0.72), with corresponding reductions in basal insulin (-3.76 IU), bolus insulin (-2.51 IU), and total insulin doses (-6.27 IU) .
No serious drug-related treatment-emergent adverse events or deaths were reported in long-term studies, and there were no cases of severe hypoglycemia or diabetic ketoacidosis observed in clinical trials with proper patient selection and monitoring .
Future Research Directions
The development and application of ipragliflozin-d5 suggests several promising research directions:
Personalized Medicine
The pharmacokinetic insights gained from ipragliflozin-d5 studies may contribute to more personalized approaches to diabetes management, potentially identifying patient subgroups that might benefit most from SGLT2 inhibitor therapy.
Expanded Therapeutic Applications
Research on ipragliflozin has already begun exploring applications beyond type 2 diabetes, including type 1 diabetes. Future studies may investigate additional therapeutic areas where SGLT2 inhibition could provide benefits, such as heart failure, kidney disease, and obesity management.
Novel Deuterated Compounds
The successful development of ipragliflozin-d5 may inspire further exploration of deuteration as a strategy for enhancing drug properties across various therapeutic classes, potentially leading to improved pharmacokinetic profiles and reduced variability in drug response.
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